molecular formula C16H11N3O6 B2810195 N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide CAS No. 1286712-71-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2810195
CAS No.: 1286712-71-7
M. Wt: 341.279
InChI Key: ZHCKNYMESPSARC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a potent and cell-active inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway. While PARP enzymes build poly(ADP-ribose) (PAR) chains at sites of DNA damage to recruit repair factors, PARG is responsible for the hydrolysis and removal of these chains, allowing the repair process to conclude. This compound acts as a 'trapper' of PARG on DNA, effectively blocking its catalytic activity and preventing the turnover of PAR chains. This unique mechanism leads to the persistent accumulation of PARylated proteins and replication stress, ultimately resulting in synthetic lethality in certain cancer contexts. Research utilizing this inhibitor has been pivotal in validating PARG as a promising therapeutic target, particularly in homologous recombination-deficient cancers, such as those with BRCA mutations. Studies have demonstrated that PARG inhibition can sensitize cancer cells to various DNA-damaging agents, including ionizing radiation and chemotherapeutics, offering a potential strategy to overcome treatment resistance. The primary research value of this compound lies in its utility as a chemical probe to dissect the biological roles of PARG, investigate alternative PARP-dependent DNA repair pathways, and explore novel combination therapies for oncology research. Its application is central to advancing our understanding of the DNA damage response and developing next-generation anticancer agents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O6/c20-14(17-9-3-4-11-13(6-9)25-8-24-11)10-7-23-16(18-10)19-15(21)12-2-1-5-22-12/h1-7H,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKNYMESPSARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Several studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole and thiazolidinone scaffolds have shown potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication.
  • Anticancer Potential
    • Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics or modulating cell cycle progression . These compounds may target specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects
    • The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Studies have shown that related compounds can significantly reduce inflammation markers in vitro and in vivo models .

Case Studies

StudyFindings
Study 1A derivative of the compound showed an IC50 of 0.008 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Study 2In vitro tests demonstrated that related compounds could significantly inhibit tumor growth in xenograft models by inducing apoptosis .
Study 3Investigations into the anti-inflammatory properties revealed that the compound reduced cytokine levels in animal models of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Oxazole vs. Thiazole Derivatives

Compounds 5b , 55 , and 72 (Evidences 8–10) replace the oxazole core with a thiazole ring. For example, 5b (2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide) exhibits a thiazole ring with a benzoyl substituent. Key differences include:

  • Synthetic Yields : Thiazole derivatives like 5b are synthesized in moderate yields (~45%) via coupling reactions, comparable to oxazole-based methods .
Benzo[d][1,3]dioxol-5-yl-Containing Benzimidazoles

Compounds 4d–4f and 5b–j () feature a benzimidazole core with benzo[d][1,3]dioxol-5-yl substituents. For instance, 4d (2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole) includes dual methylenedioxyphenyl groups and a fluorine atom.

  • Melting Points : Benzimidazole derivatives generally exhibit higher melting points (e.g., 4f at 231.4–233.5°C) compared to oxazole/thiazole analogs, likely due to enhanced planarity and intermolecular interactions .
  • Substituent Effects : Fluorine and bromo substituents (e.g., 4e ) improve metabolic stability but may reduce solubility .

Substituent Variations

Furan-Containing Analogs

Compound 4u (), 2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide, shares a furan moiety with the target compound.

  • Polarity : The furan-2-ylmethyl group in 4u increases hydrophilicity (Rf = 0.30 in n-hexane/EtOAc 8:2) compared to tert-butyl or adamantyl substituents .
Aromatic and Aliphatic Substituents

Compounds 4p–4t () feature diverse N-substituents on 2-oxoacetamide scaffolds:

  • 4p (4-methoxyphenyl): Electron-donating groups enhance resonance stabilization.
  • 4s (tert-butyl): Bulky substituents improve lipophilicity (Rf = 0.30 in n-hexane/EtOAc 8:2) but may sterically hinder target binding .
Coupling Reactions

The target compound likely employs amide coupling strategies similar to 5b (HATU/DIPEA in DMF, 50°C, 45% yield) . In contrast, D14–D20 () utilize conjugate addition routes, yielding penta-2,4-dienamide derivatives with lower efficiencies (13.7–24.8% yields) .

Hydrogenation and Functionalization

Compound 7 (), a pyrrolidine derivative, is synthesized via hydrogenation with Raney Ni, a method applicable to oxazole derivatives if reducible groups are present .

Physicochemical Properties

Compound Class Example Melting Point (°C) Yield (%) Key Substituents Reference
Oxazole/Thiazole Carboxamides Target Compound Not reported ~45* Benzo[d][1,3]dioxol-5-yl, Furan
Thiazole Derivatives 5b Not reported 45 Benzoyl, Phenyl
Benzimidazoles 4f 231.4–233.5 Not reported Nitro, Benzo[d][1,3]dioxol-5-yloxy
2-Oxoacetamides 4u Not reported Not reported Furan-2-ylmethyl
Penta-2,4-dienamides D15 191.0–192.0 21.7 Benzyloxy

*Inferred from analogous syntheses.

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
  • Control temperature (e.g., 0–5°C for coupling steps to minimize side reactions) .
  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm connectivity of benzo[d][1,3]dioxole (δ 6.8–7.1 ppm), oxazole (δ 8.2–8.5 ppm), and furan (δ 7.3–7.6 ppm) moieties .
  • High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ expected for C₁₇H₁₂N₃O₆: 354.0722) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:
Design :

  • Synthesize analogs with variations in:
    • Benzo[d][1,3]dioxole substituents (e.g., electron-withdrawing groups at C5).
    • Oxazole/furan linkers (e.g., replacing oxazole with thiazole) .

Q. Assays :

  • Anticancer activity : Measure IC₅₀ against cell lines (e.g., MCF-7, A549) via MTT assay .
  • Enzyme inhibition : Test kinase inhibition (e.g., EGFR) using fluorescence-based assays .

Q. Example SAR Table :

Substituent ModificationBioactivity (IC₅₀, μM)Selectivity Index
-OCH₃ at C5 (benzo[d][1,3]dioxole)0.45 ± 0.0212.3
-NO₂ at C51.20 ± 0.153.8
Thiazole replacement2.10 ± 0.301.5
Data adapted from comparable analogs in .

Advanced: What hypotheses exist regarding the compound’s mechanism of action in anticancer studies?

Methodological Answer:
Proposed mechanisms include:

Kinase inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR) via hydrogen bonding with the oxazole carbonyl .

DNA intercalation : Planar benzo[d][1,3]dioxole moiety may intercalate DNA, inducing apoptosis (supported by comet assay data) .

ROS generation : Furan-linked carboxamide may enhance reactive oxygen species (ROS) in cancer cells, validated via DCFH-DA fluorescence assays .

Q. Contradictions :

  • Some studies report IC₅₀ < 1 μM in leukemia cells but >5 μM in solid tumors, suggesting tissue-specific uptake .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations .

Control compound stability : Confirm compound integrity in DMSO stocks via HPLC before assays .

Statistical analysis : Apply ANOVA with post-hoc tests to compare datasets; report p-values for significance .

Q. Case Study :

  • Discrepancies in IC₅₀ values for leukemia cells (0.5 μM vs. 2.1 μM) were traced to differences in incubation time (48h vs. 72h) .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Cancer : NCI-60 cell panel (e.g., HCT-116, HepG2) with MTT or SRB assays .
  • Antimicrobial : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains via microdilution (CLSI guidelines) .
  • Cytotoxicity : Normal cell lines (e.g., HEK-293) to calculate selectivity indices .

Advanced: How can computational modeling predict binding modes and optimize derivatives?

Methodological Answer:

Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The oxazole carbonyl forms hydrogen bonds with Lys721 .

QSAR : Develop regression models correlating logP, polar surface area, and IC₅₀ values from 20 derivatives .

MD simulations : Analyze stability of ligand-protein complexes over 100 ns (e.g., GROMACS) .

Advanced: What strategies mitigate low yields in the final coupling step?

Methodological Answer:

Activation optimization : Replace EDC with Cl-TMP for higher carbodiimide efficiency .

Solvent screening : Test DMF vs. dichloromethane (DCM) to reduce steric hindrance .

Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12h) and improve yield by 15–20% .

Q. Troubleshooting Table :

IssueSolutionYield Improvement
Carbodiimide degradationUse fresh EDC/NHS+10%
SolubilityAdd 10% DMF to DCM+12%
Side productsPre-purify amine intermediate+20%
Adapted from .

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